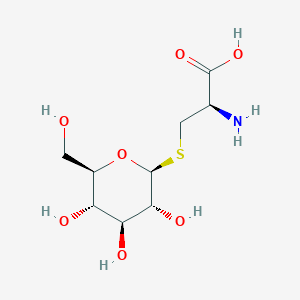

S-beta-D-glucosyl-L-cysteine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO7S |

|---|---|

Molecular Weight |

283.3 g/mol |

IUPAC Name |

(2R)-2-amino-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoic acid |

InChI |

InChI=1S/C9H17NO7S/c10-3(8(15)16)2-18-9-7(14)6(13)5(12)4(1-11)17-9/h3-7,9,11-14H,1-2,10H2,(H,15,16)/t3-,4+,5+,6-,7+,9-/m0/s1 |

InChI Key |

WWUVPKJYNTWYIZ-MRXKBSKTSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC[C@@H](C(=O)O)N)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)SCC(C(=O)O)N)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Involving S Glycosyl Cysteine

L-Cysteine Biosynthesis Pathways in Biological Systems

Living organisms primarily utilize two main pathways for the de novo synthesis of L-cysteine: the O-acetyl-L-serine (OAS) pathway, prevalent in bacteria and plants, and the reverse transsulfuration pathway, which is characteristic of many eukaryotes, including mammals. nih.govmdpi.com

In many bacteria and plants, L-cysteine is synthesized from L-serine in a two-step process known as the O-acetyl-L-serine (OAS) pathway. mdpi.commdpi.comnih.gov This pathway involves the activation of L-serine followed by the incorporation of a sulfur atom.

The initial and often rate-limiting step of the OAS pathway is catalyzed by the enzyme Serine O-Acetyltransferase (CysE). mdpi.comtaylorandfrancis.com CysE facilitates the acetylation of the hydroxyl group of L-serine, utilizing acetyl-CoA as the acetyl group donor, to produce O-acetyl-L-serine (OAS). taylorandfrancis.comoup.com This reaction is crucial as it activates the L-serine molecule for the subsequent nucleophilic substitution.

The activity of CysE is tightly regulated, primarily through feedback inhibition by the end product, L-cysteine. oup.comnih.gov This regulatory mechanism ensures that the intracellular concentration of L-cysteine is maintained at optimal levels, preventing potential toxicity from its accumulation. biorxiv.org In some organisms, such as Escherichia coli, the gene encoding CysE is designated as cysE. taylorandfrancis.comnasa.gov Structural studies have revealed that CysE is a multimeric enzyme, often existing as a hexamer composed of two loosely stacked trimers. nasa.gov

| Enzyme | Gene | Substrates | Product | Regulation |

| Serine O-Acetyltransferase | cysE | L-serine, Acetyl-CoA | O-acetyl-L-serine (OAS), CoA | Feedback inhibition by L-cysteine |

The second and final step in the OAS pathway is the sulfhydrylation of OAS to form L-cysteine, a reaction catalyzed by the enzyme L-Cysteine Synthase, also known as O-acetylserine (thiol)-lyase (OASS). taylorandfrancis.comebi.ac.uk This enzyme is encoded by the cysK gene in many bacteria. mdpi.comtaylorandfrancis.com CysK is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that facilitates the replacement of the acetoxy group of OAS with a sulfide (B99878) ion (S²⁻). nih.govuniprot.org

CysE and CysK can associate to form a multi-enzyme complex called the cysteine synthase complex (CSC). nih.govbiorxiv.orgescholarship.org The formation of this complex is thought to enhance the efficiency of the pathway by channeling the intermediate, OAS, directly from the active site of CysE to the active site of CysK. escholarship.org The binding of CysK to CysE can also allosterically activate CysE, relieving both substrate and feedback inhibition. nih.gov

| Enzyme | Gene | Substrate | Product | Cofactor |

| L-Cysteine Synthase | cysK | O-acetyl-L-serine, Sulfide (S²⁻) | L-cysteine, Acetate (B1210297) | Pyridoxal 5'-phosphate (PLP) |

In many bacteria, there are two main isoforms of O-acetylserine sulfhydrylase: OASS-A (encoded by cysK) and OASS-B (encoded by cysM). biorxiv.orgresearchgate.netplos.org While both isoforms catalyze the final step of cysteine biosynthesis, they can differ in their preferred sulfur source. researchgate.netplos.org

OASS-A typically utilizes sulfide (S²⁻) as the sulfur donor. mdpi.comresearchgate.net This sulfide is often derived from the reduction of sulfate (B86663) assimilated from the environment. encyclopedia.pub In contrast, OASS-B can utilize thiosulfate (B1220275) (S₂O₃²⁻) directly to produce S-sulfocysteine, which is then reduced to L-cysteine. mdpi.comresearchgate.netplos.org The expression of these isoforms can be environmentally regulated; for instance, in Salmonella typhimurium, OASS-A is predominantly expressed under aerobic conditions, while OASS-B expression is favored under anaerobic conditions. plos.org This differential regulation allows the organism to adapt to varying sulfur availability in its environment.

| OASS Isoform | Gene | Primary Sulfur Source | Product of Initial Reaction |

| OASS-A | cysK | Sulfide (S²⁻) | L-cysteine |

| OASS-B | cysM | Thiosulfate (S₂O₃²⁻) | S-sulfocysteine |

In many eukaryotes, including mammals, L-cysteine is synthesized from the essential amino acid L-methionine through the reverse transsulfuration pathway. nih.govresearchgate.netfrontiersin.org This pathway involves the transfer of the sulfur atom from homocysteine, a demethylated derivative of methionine, to a serine backbone. frontiersin.org

The first committed step in the reverse transsulfuration pathway is catalyzed by the enzyme Cystathionine (B15957) β-Synthase (CBS). researchgate.netfrontiersin.orgmdpi.com CBS is a PLP-dependent enzyme that catalyzes the condensation of L-serine and L-homocysteine to form cystathionine. frontiersin.orgbiorxiv.orgnih.gov This reaction effectively transfers the sulfur-containing portion of homocysteine to the carbon skeleton of serine. frontiersin.org

CBS plays a crucial regulatory role in sulfur amino acid metabolism, directing homocysteine towards either remethylation back to methionine or irreversible conversion to cysteine. mdpi.comnih.gov The activity of CBS can be allosterically regulated by molecules such as S-adenosylmethionine (AdoMet). biorxiv.org In addition to its primary catalytic function, CBS is also involved in the production of hydrogen sulfide (H₂S), a gaseous signaling molecule. nih.govfrontiersin.org In some bacteria, such as Bacillus anthracis, a CBS enzyme has been identified that utilizes O-acetylserine instead of serine as the substrate for condensation with homocysteine. nih.gov

| Enzyme | Substrates | Product | Cofactor | Regulation |

| Cystathionine β-Synthase (CBS) | L-serine, L-homocysteine | Cystathionine | Pyridoxal 5'-phosphate (PLP) | Allosteric regulation by S-adenosylmethionine (AdoMet) |

From L-Methionine via Reverse Transsulfuration Pathway

Role of Cystathionine γ-Lyase (CSE)

Cystathionine γ-lyase (CSE), also known as cystathionase (EC 4.4.1.1), is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a crucial role in sulfur amino acid metabolism. wikipedia.orguniprot.org Its primary canonical function is in the reverse transsulfuration pathway, where it catalyzes the final step in L-cysteine biosynthesis by breaking down cystathionine into L-cysteine, α-ketobutyrate, and ammonia. wikipedia.orgnih.gov This makes CSE a key contributor to the cellular pool of L-cysteine, the direct precursor required for the synthesis of S-beta-D-glucosyl-L-cysteine.

Beyond its role in the reverse transsulfuration pathway, CSE exhibits broad substrate specificity and can catalyze other reactions, including the degradation of L-cysteine to produce hydrogen sulfide (H₂S), pyruvate (B1213749), and ammonia. wikipedia.orgnih.gov The enzyme can also act on L-cystine, the oxidized dimer of cysteine, to produce cysteine persulfide (Cys-SSH). nih.gov The production of L-cysteine via CSE is fundamental, as the availability of this amino acid is the rate-limiting step for its subsequent modification into this compound by glycosyltransferases.

Novel Biosynthetic Routes (e.g., from DL-2-amino-Δ²-thiazoline-4-carboxylic acid)

A significant alternative to fermentative production for synthesizing L-cysteine involves the enzymatic conversion of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC). mdpi.comencyclopedia.pub This method, utilized for industrial L-cysteine production, employs microorganisms, particularly from the genus Pseudomonas, which possess the necessary enzymatic machinery. nih.govsemanticscholar.orgnih.gov

The conversion is a three-step enzymatic process: encyclopedia.pubsemanticscholar.org

Racemization: ATC racemase converts D-ATC into L-ATC, ensuring that the entire racemic mixture of the substrate can be utilized. encyclopedia.pubnih.gov

Hydrolysis: L-ATC hydrolase catalyzes the ring-opening of L-ATC to form an intermediate, N-carbamoyl-L-cysteine (NCC). encyclopedia.pubnih.gov

Cleavage: S-carbamoyl-L-cysteine amidohydrolase acts on NCC to produce L-cysteine, carbon dioxide, and ammonia. mdpi.comencyclopedia.pub

This bioconversion pathway represents an efficient route to generate high concentrations of L-cysteine, which can then serve as the substrate for the enzymatic S-glycosylation to form this compound. nih.gov

Regulation of L-Cysteine Biosynthesis and Homeostasis

The intracellular concentration of L-cysteine is tightly controlled due to its potential cytotoxicity at elevated levels. mdpi.com This regulation occurs through a multi-layered system involving feedback inhibition, cellular transport, and degradation, all of which indirectly govern the potential for this compound synthesis. mdpi.com

Feedback Inhibition Mechanisms

A primary mechanism for regulating L-cysteine synthesis is feedback inhibition. The biosynthesis of L-cysteine from L-serine in many microorganisms is initiated by the enzyme serine O-acetyltransferase (SAT), encoded by the cysE gene. mdpi.commdpi.com This enzyme catalyzes the acetylation of L-serine to form O-acetyl-L-serine (OAS). mdpi.com The activity of SAT is allosterically inhibited by the final product, L-cysteine. mdpi.com When L-cysteine levels are high, it binds to SAT and reduces its activity, thereby downregulating its own synthesis. mdpi.comnih.gov To enhance L-cysteine production for industrial purposes, researchers have engineered feedback-insensitive SAT variants by altering the amino acid sequence at the L-cysteine binding site. mdpi.comnih.gov

Cellular Efflux and Import Systems

Maintaining L-cysteine homeostasis also involves sophisticated transport systems that manage its movement across the cell membrane. To prevent the toxic effects of high intracellular L-cysteine concentrations, cells utilize efflux systems to export the amino acid. mdpi.commdpi.com The overexpression of L-cysteine exporters is a key strategy in metabolic engineering to increase the yield of L-cysteine. mdpi.com For example, the TolC outer membrane channel in E. coli has been identified as being involved in L-cysteine export. mdpi.com

Conversely, cells also possess import systems to take up cysteine from the environment. In many cell types, this occurs through the uptake of cystine (the disulfide-linked dimer of cysteine) via transporters like the x(c)⁻ system, which exchanges extracellular cystine for intracellular glutamate (B1630785). nih.govgoogle.com Once inside the cell, cystine is rapidly reduced to two molecules of cysteine. google.com This import mechanism is crucial for supplying cysteine for various metabolic needs, including the synthesis of glutathione (B108866) and, potentially, S-glycosylated derivatives. nih.govaacrjournals.org

Degradation Pathways as Regulatory Mechanisms

The degradation of L-cysteine is another critical component of its homeostasis. mdpi.com Excess L-cysteine can be catabolized by enzymes known as cysteine desulfhydrases, which break it down into pyruvate, ammonia, and sulfide. mdpi.comasm.org In E. coli, several enzymes exhibit this activity, with tryptophanase (encoded by tnaA) and cystathionine β-lyase (encoded by metC) being major contributors. mdpi.com In Salmonella enterica, a specific, highly efficient cysteine desulfhydrase named CdsH plays a key role in cysteine catabolism. asm.org By degrading excess L-cysteine, these enzymes prevent its accumulation to toxic levels and help regulate the size of the cellular cysteine pool available for biosynthetic processes like S-glycosylation. mdpi.comnih.gov

Catabolism and Degradation of L-Cysteine

L-cysteine that is not used for protein synthesis or other biosynthetic pathways is removed through several catabolic routes. The primary pathways for L-cysteine degradation vary among organisms but generally lead to the formation of pyruvate, sulfate, or taurine (B1682933). nih.govjax.org

One major pathway involves the direct conversion of cysteine to pyruvate, ammonia, and hydrogen sulfide, a reaction catalyzed by cysteine desulfhydrases. asm.orgnih.gov This is a key catabolic route in many bacteria. asm.org

In mammals, cysteine catabolism is more complex. The major route involves the oxidation of the cysteine thiol group to form cysteine sulfinic acid (CSA). nih.gov CSA is a key metabolic intermediate that can be further metabolized. It can be decarboxylated to produce hypotaurine (B1206854), which is then oxidized to taurine, an important molecule for various physiological functions. nih.govaacrjournals.orgjax.org Alternatively, CSA can be transaminated to form 3-sulfinylpyruvate, which spontaneously decomposes to pyruvate and sulfite (B76179). The sulfite is then oxidized to sulfate and excreted. nih.gov These catabolic pathways ensure that cysteine levels are managed, influencing its availability for all metabolic fates, including the formation of this compound.

Pathways Leading to Pyruvate, Hydrogen Sulfide, and Ammonia

L-cysteine + H₂O → Pyruvate + NH₃ + H₂S uniprot.org

This pathway ensures that excess cysteine, which can be toxic to cells, is broken down into less harmful and metabolically useful products. mdpi.comresearchgate.net

Role of L-Cysteine Desulfhydrase

The central enzyme responsible for the conversion of L-cysteine to pyruvate, ammonia, and H₂S is L-cysteine desulfhydrase (CD). researchgate.netmdpi.com This enzyme, which belongs to the lyase class, catalyzes the α,β-elimination reaction. mdpi.com Several enzymes with CD activity have been identified across different organisms, highlighting the importance of this metabolic function. In E. coli, enzymes such as tryptophanase (TnaA) and cystathionine β-lyase (MetC) exhibit CD activity. mdpi.com In Salmonella enterica, a specific enzyme, CdsH, is a major aerobic cysteine desulfhydrase, while another enzyme, CyuA, is the primary anaerobic cysteine-catabolizing enzyme in both E. coli and S. enterica. nih.gov Some L-cysteine desulfidases, like the one found in the archaeon Methanocaldococcus jannaschii, utilize an iron-sulfur cluster ([4Fe-4S]) for catalysis instead of the more common pyridoxal phosphate (B84403) (PLP) cofactor. nih.govacs.org

| Enzyme Name | Organism | Cofactor | Primary Function | Citation |

| Cysteine Desulfhydrase (CdsH) | Salmonella enterica | Pyridoxal-5'-phosphate (PLP) | Aerobic L-cysteine degradation | nih.gov |

| Cysteine Desulfidase (CyuA) | E. coli, S. enterica | Iron-Sulfur Cluster | Anaerobic L-cysteine degradation | mdpi.comnih.gov |

| Tryptophanase (TnaA) | E. coli | Pyridoxal-5'-phosphate (PLP) | Tryptophan degradation (secondary CD activity) | asm.orgmdpi.com |

| Cystathionine β-lyase (MetC) | E. coli | Pyridoxal-5'-phosphate (PLP) | Methionine metabolism (secondary CD activity) | mdpi.comasm.org |

| L-cysteine desulfidase | Methanocaldococcus jannaschii | Iron-Sulfur Cluster ([4Fe-4S]) | L-cysteine degradation | nih.govacs.org |

Cysteine Metabolism to Taurine

Another significant metabolic fate of L-cysteine is its conversion to taurine. nih.gov This pathway is particularly important in mammals, where taurine plays roles in bile salt formation, cell volume regulation, and as an antioxidant. wikipedia.orgresearchgate.net The biosynthesis of taurine from cysteine is a multi-step oxidative process. wikipedia.org

The primary pathway involves the following steps:

Oxidation: L-cysteine is first oxidized to cysteine sulfinic acid by the enzyme cysteine dioxygenase (CDO). wikipedia.orgresearchgate.net

Decarboxylation: Cysteine sulfinic acid is then decarboxylated by sulfinoalanine decarboxylase to produce hypotaurine. wikipedia.org

Final Oxidation: Hypotaurine is subsequently oxidized by hypotaurine dehydrogenase to yield the final product, taurine. wikipedia.org

The activity of cysteine dioxygenase is a key regulatory point; its levels increase when sulfur amino acids are in excess, channeling more cysteine toward taurine and sulfate production. nih.gov

In Vitro Metabolic Engineering and Pathway Reconstruction

The industrial demand for L-cysteine in the pharmaceutical, cosmetic, and food industries has driven the development of alternative production methods to traditional extraction from animal sources. nih.govnih.gov In vitro metabolic engineering, which uses a series of purified enzymes to create a synthetic metabolic pathway in a cell-free system, has emerged as a promising technology. mdpi.comencyclopedia.pub

Assembly of Enzymatic Cascades for L-Cysteine Production

Researchers have successfully constructed in vitro enzymatic cascades to produce L-cysteine from simple precursors like glucose. nih.govencyclopedia.pub One such system involved assembling 11 thermophilic enzymes to create a pathway that is insensitive to feedback regulation by cysteine, a common issue in microbial fermentation. nih.gov This cell-free approach avoids issues of product toxicity to living cells, which can limit yields in traditional fermentation. mdpi.comresearchgate.net

More recent advancements have further optimized these cascades. For example, a redesigned pathway using thermophilic enzymes and a novel cofactor regeneration system produced 28.2 mM of L-cysteine from 20 mM of glucose, achieving a high molar yield of 70.5%. nih.gov Similarly, multienzyme cascades have been developed for the synthesis of L-cysteine derivatives, such as S-allyl-L-cysteine, from L-serine, demonstrating the versatility of this approach. acs.orgacs.org These systems often incorporate cofactor regeneration cycles to ensure the sustained activity of the enzymatic cascade. acs.org

| Precursor | Number of Enzymes | Key Features | L-Cysteine Yield | Citation |

| Glucose | 11 | Thermophilic enzymes, cofactor balancing | 10.5 mM (from 20 mM glucose) | nih.gov |

| Glucose | Not specified | Re-screened thermophilic enzymes, improved redox balance | 28.2 mM (from 20 mM glucose) | nih.gov |

| L-Serine | 2+ | Acetyl-CoA regeneration system | 76.9% conversion to S-allyl-L-cysteine | acs.orgacs.org |

Kinetic Modeling and Optimization of In Vitro Pathways

This modeling approach allows for the optimization of enzyme loading ratios to maximize the production rate and yield. nih.gov For instance, a kinetic model of an 11-enzyme pathway for cysteine production from glucose was used to determine the optimal concentration of each enzyme. nih.gov However, discrepancies between model predictions and experimental results can highlight unforeseen issues, such as the depletion of cofactors like ATP, guiding further pathway improvements. nih.gov Kinetic modeling has also been used to analyze and optimize in vivo cascades, revealing that cofactor availability can be a significant rate-limiting factor. researchgate.net

Interconversion with L-Cystine and Redox Cycling

L-cysteine can be readily oxidized to form L-cystine, a dimer where two cysteine molecules are linked by a disulfide bond. This interconversion is a reversible redox reaction that is fundamental to many biological processes. wikipedia.org

L-Cysteine ⇌ L-Cystine + 2H⁺ + 2e⁻

This redox cycling plays a crucial role in protein structure and function. The formation of disulfide bonds between cysteine residues within or between polypeptide chains is essential for the tertiary and quaternary structure of many proteins. wikipedia.org This process is catalyzed by enzymes like protein disulfide isomerases. wikipedia.org

The cellular environment's redox state influences the cysteine/cystine equilibrium. Inside the cell, L-cystine that is transported in is rapidly reduced to L-cysteine by enzymes like cystine reductase or by reducing agents such as glutathione and thioredoxin. mdpi.com This ensures a supply of L-cysteine for protein and glutathione synthesis. mdpi.com The redox cycling between these two forms is also a key part of cellular redox signaling, where the modification of reactive cysteine residues on proteins can alter their function in response to oxidative stress. wikipedia.orgmdpi.com

Thioredoxin/Glutaredoxin Systems in L-Cysteine Synthesis

The thioredoxin (Trx) and glutaredoxin (Grx) systems are major thiol-dependent antioxidant systems crucial for maintaining intracellular redox homeostasis. mdpi.com These systems, which include reductases like thioredoxin reductase (TrxR) and glutathione reductase, and electron carriers like NADPH, prevent cellular damage from oxidative stress by catalyzing the reduction of disulfide bonds in proteins and other molecules. mdpi.comnih.gov

In the context of L-cysteine biosynthesis in organisms like E. coli, these redox systems play a direct and critical catalytic role. researchgate.net Specifically, they are responsible for the final step in the thiosulfate assimilation pathway, which produces L-cysteine from the intermediate S-sulfocysteine (SSC). nih.govmdpi.com Research has demonstrated that specific thioredoxins (Trx1, Trx2) and glutaredoxins (Grx1, Grx2, Grx3, and the glutaredoxin-like protein NrdH) can efficiently catalyze the reduction of SSC to L-cysteine. researchgate.netnih.gov

The reaction involves the reduction of the sulfonate group on SSC, which releases L-cysteine and a molecule of sulfite. researchgate.net Studies using His-tagged recombinant enzymes in vitro showed that most of these reductases, with the exception of Grx4, effectively convert SSC into L-cysteine. nih.gov Further experiments in vivo revealed that overexpressing Grx1 and NrdH in E. coli led to a 15-40% increase in L-cysteine production, confirming their role in enhancing this specific metabolic pathway. nih.gov This enhancement is directly linked to the efficient reduction of SSC, as deleting the gene for SSC synthase (cysM) negated the production increase. nih.gov

The thioredoxin and glutaredoxin systems, therefore, provide the necessary reducing power for the final conversion of SSC, directly linking the cell's general redox state to the synthesis of this crucial amino acid.

Table 1: Key Proteins in the Thioredoxin/Glutaredoxin-Mediated L-Cysteine Synthesis Pathway

| Protein/System | Gene(s) | Organism Example | Function in L-Cysteine Synthesis |

| Thioredoxin 1 | trxA | E. coli | Reduces S-sulfocysteine (SSC) to L-cysteine. |

| Glutaredoxin 1 | grxA | E. coli | Efficiently reduces S-sulfocysteine (SSC) to L-cysteine. researchgate.netnih.gov |

| NrdH | nrdH | E. coli | A glutaredoxin-like protein that reduces S-sulfocysteine (SSC) to L-cysteine. nih.govmdpi.com |

| SSC Synthase | cysM | E. coli | Catalyzes the formation of S-sulfocysteine (SSC) from O-acetyl-L-serine and thiosulfate. researchgate.netnih.gov |

| L-cysteine Synthase | cysK | E. coli | Synthesizes L-cysteine from O-acetyl-L-serine and sulfide in the primary sulfate assimilation pathway. researchgate.netnih.gov |

Role of S-sulfocysteine (SSC) as an Intermediate

S-sulfocysteine (SSC) is a key metabolic intermediate in the alternative L-cysteine biosynthesis pathway that utilizes thiosulfate as a sulfur source. umaryland.eduresearchgate.netbiorxiv.org This pathway is distinct from the more common sulfate assimilation pathway. In organisms like E. coli, the thiosulfate pathway begins with the transport of thiosulfate into the cell. encyclopedia.pubmdpi.com

Inside the cytoplasm, the enzyme O-acetyl-L-serine sulfhydrylase B, also known as S-sulfocysteine synthase (encoded by the cysM gene), catalyzes the reaction between O-acetyl-L-serine (OAS) and thiosulfate. researchgate.netmdpi.com This reaction forms S-sulfocysteine (SSC) and releases acetate. mdpi.comresearchgate.net OAS itself is synthesized from L-serine, a product derived from the glycolysis intermediate 3-phosphoglycerate. mdpi.comencyclopedia.pub

SSC thus serves as a stable, sulfur-containing precursor to L-cysteine. nih.gov Its central role is to bridge the assimilation of sulfur from thiosulfate with the carbon backbone provided by L-serine. The subsequent and final step of the pathway is the reduction of SSC, a reaction catalyzed by the thioredoxin and glutaredoxin systems as previously described. researchgate.netnih.gov This reduction cleaves the S-S bond in SSC, yielding two important products: L-cysteine and sulfite (SO₃²⁻). researchgate.net

Advanced Analytical Methodologies for S Beta D Glucosyl L Cysteine Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the atomic-level structural determination of molecules like S-β-D-glucosyl-L-cysteine. acs.org It provides comprehensive information on the molecular framework, stereochemistry, and conformation in solution. acs.org

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers the initial and fundamental data for structural analysis. researchgate.net The ¹H NMR spectrum reveals characteristic signals for different proton groups within the molecule. For the glucose moiety, anomeric protons typically resonate in the δH 4.4–6.0 ppm range. nih.gov Protons attached to carbons bearing hydroxyl groups are usually found between δH 3.2–4.2 ppm. nih.gov For the cysteine portion, signals corresponding to the α-proton, β-protons, and any exchangeable amine or acid protons would be observed.

While 1D NMR provides essential information, spectral overlap in complex molecules often necessitates the use of two-dimensional (2D) NMR techniques for complete assignment. researchgate.netmdpi.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace the connectivity of protons within the glucose ring and the cysteine backbone independently.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond directly coupled protons, revealing entire spin systems. mdpi.com This is particularly useful for identifying all the protons belonging to the glucose ring starting from the well-resolved anomeric proton signal. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. mdpi.com NOESY is critical for determining the three-dimensional structure and confirming the linkage between the glucose and cysteine moieties by observing cross-peaks between protons of the two units.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbons. researchgate.net This powerful experiment helps to assign the ¹³C signals based on the already assigned ¹H signals, resolving ambiguity from the ¹³C spectrum alone.

The combined interpretation of these 1D and 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the covalent structure of S-β-D-glucosyl-L-cysteine. researchgate.netscience.gov

Table 1: Application of 2D NMR Techniques for Structural Elucidation of S-β-D-glucosyl-L-cysteine

| NMR Technique | Purpose | Expected Key Correlation for S-β-D-glucosyl-L-cysteine |

| COSY | Establishes ³JHH couplings (proton-proton correlations within a spin system). | Correlations between adjacent protons in the glucose ring (e.g., H-1/H-2, H-2/H-3) and the cysteine backbone (e.g., H-α/H-β). |

| TOCSY | Identifies all protons within a coupled spin system. mdpi.com | Correlation of the anomeric proton (H-1) to all other protons (H-2, H-3, H-4, H-5, H-6) of the glucose ring. |

| NOESY | Detects through-space proximity of protons. mdpi.com | Inter-residue correlation between the anomeric proton (H-1) of glucose and the β-protons of cysteine, confirming the S-glycosidic linkage. |

| HSQC | Correlates protons to their directly attached carbons (¹JCH). researchgate.net | Correlation of each proton to its corresponding carbon (e.g., H-1 to C-1, H-α to C-α). |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons (ⁿJCH). mdpi.com | Crucial inter-residue correlation between the anomeric proton of glucose (H-1') and the β-carbon of cysteine (C-β), confirming the S-glycosidic bond. |

NMR spectroscopy is a powerful tool for determining the stereochemistry of S-β-D-glucosyl-L-cysteine. The anomeric configuration (α or β) at the C-1 position of the glucose unit is critical. This is determined primarily from the ¹H NMR spectrum by analyzing the coupling constant between the anomeric proton (H-1) and the H-2 proton (³JH1,H2). acs.org For a β-anomer in a ⁴C₁ chair conformation (typical for D-glucose), H-1 and H-2 are in a trans-diaxial orientation, resulting in a large coupling constant, typically in the range of 7-10 Hz. rsc.org Conversely, an α-anomer would show a smaller coupling constant (around 3-4 Hz).

The ¹³C chemical shift of the anomeric carbon also provides evidence for the anomeric configuration. Generally, the anomeric carbons of β-anomers are found at a slightly lower field (higher ppm) compared to their α-counterparts. nih.gov

Determining the absolute configuration of the monosaccharide (D-glucose) and the amino acid (L-cysteine) often involves comparison to standards or derivatization. For instance, a method involving the reaction of monosaccharides with L-cysteine methyl ester creates diastereomeric thiazolidine (B150603) derivatives. nih.gov The distinct ¹H NMR spectra of these derivatives allow for the differentiation between D- and L-sugars. nih.gov This principle can be applied to confirm the D-configuration of the glucose moiety in S-β-D-glucosyl-L-cysteine after its chemical or enzymatic release.

1D and 2D NMR Techniques (e.g., COSY, TOCSY, NOESY, HSQC, HMBC) for Structural Elucidation

Mass Spectrometry (MS) Based Approaches

Mass spectrometry (MS) offers high sensitivity and specificity, making it a cornerstone for the analysis of S-β-D-glucosyl-L-cysteine, particularly in complex biological samples. wikipedia.orgnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for detecting and quantifying specific metabolites in complex mixtures like biological fluids or cell extracts. wikipedia.orgnih.gov The liquid chromatography step separates S-β-D-glucosyl-L-cysteine from other sample components based on its physicochemical properties (e.g., polarity), reducing matrix effects. mdpi.com

Following separation, the compound is ionized, typically using electrospray ionization (ESI), and its mass-to-charge ratio (m/z) is determined by the first mass analyzer. For S-β-D-glucosyl-L-cysteine, this would correspond to the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. For quantification, the system operates in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. In MRM, the specific precursor ion is selected, fragmented, and a characteristic product ion is monitored. This two-stage filtering provides exceptional selectivity and sensitivity for quantification, even at very low concentrations. nih.govresearchgate.net The development of a robust LC-MS/MS method requires optimization of both chromatographic conditions and mass spectrometric parameters. researchgate.net

Table 2: Representative LC-MS/MS Parameters for Analysis

| Parameter | Description | Relevance to S-β-D-glucosyl-L-cysteine |

| Chromatography | Reversed-Phase or HILIC | Separates the polar S-β-D-glucosyl-L-cysteine from nonpolar or less polar interferences. |

| Ionization Mode | ESI Positive/Negative | Positive mode detects [M+H]⁺; Negative mode detects [M-H]⁻. Choice depends on which provides better sensitivity. mdpi.com |

| Precursor Ion (Q1) | Mass of the intact molecule | The specific m/z of protonated or deprotonated S-β-D-glucosyl-L-cysteine is selected. |

| Product Ion (Q3) | Mass of a specific fragment | A characteristic fragment ion (e.g., loss of the glucose moiety or a fragment from the cysteine backbone) is monitored for high specificity. |

| Quantification | Multiple Reaction Monitoring (MRM) | Provides high sensitivity and selectivity by monitoring a specific precursor-to-product ion transition. researchgate.net |

For broader metabolite profiling studies, other MS techniques are valuable. Capillary electrophoresis-time of flight mass spectrometry (CE-TOFMS) is highly effective for analyzing polar and charged metabolites, such as amino acids and their derivatives. nih.govnih.gov Its high separation efficiency and resolution make it suitable for monitoring the metabolic fate of isotopically labeled L-cysteine as it gets converted into various products, which could include S-β-D-glucosyl-L-cysteine. nih.gov

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is another powerful tool, often used for analyzing peptides and proteins, but also applicable to smaller molecules. acs.org While less commonly used for quantitative profiling of small metabolites due to potential matrix interferences, it is a high-throughput technique that can be used to screen for the presence of S-glycosylated compounds in biological samples or reaction mixtures. acs.orgacs.org

When S-β-D-glucosyl-L-cysteine exists as part of a larger peptide or protein, identifying the exact location of this post-translational modification is crucial. Tandem mass spectrometry (MS/MS) is the definitive method for this purpose. nih.gov In a typical proteomics workflow, the S-glycosylated protein is digested into smaller peptides, which are then analyzed by LC-MS/MS. uq.edu.au

During MS/MS analysis, the peptide ions are fragmented. The resulting fragmentation pattern (the product ion spectrum) contains information about the amino acid sequence. The mass difference of 162 Da (for a hexose (B10828440) like glucose) on a cysteine residue confirms the presence of the glycosylation. Importantly, research has shown that S-glycosidic bonds are often more stable during collision-induced dissociation (CID) fragmentation compared to O-glycosidic bonds. nih.gov This stability can aid in retaining the sugar moiety on the cysteine residue during fragmentation, simplifying the identification of the modification site. nih.gov The analysis of the fragment ions allows for the unambiguous assignment of the S-β-D-glucosyl modification to a specific cysteine residue within the peptide's sequence. acs.orgnih.gov

MALDI MS and CE-TOFMS for Metabolite Profiling

Chromatographic Separation Techniques

Chromatography is a cornerstone of chemical analysis, enabling the separation of complex mixtures into their individual components. For a molecule like S-beta-D-glucosyl-L-cysteine, which possesses both amino acid and carbohydrate characteristics, chromatographic methods are indispensable for both its preparation and analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the isolation and purification of this compound from reaction mixtures and for assessing the purity of the final product. mdpi.commdpi.com The method utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). mdpi.com

Reversed-phase HPLC is frequently employed for the separation of cysteine-containing compounds and thioglycosides. nih.govsielc.com In this mode, a nonpolar stationary phase, typically a C18 (octadecylsilyl) silica (B1680970) gel, is used with a polar mobile phase, often a mixture of water and a more organic solvent like acetonitrile. nih.govacs.org The separation is based on the differential partitioning of the analyte between the two phases.

For preparative purposes, where the goal is to isolate a significant quantity of the compound, larger columns and higher flow rates are used. nih.gov For instance, the purification of related cysteine β-thioglycosides has been successfully performed on preparative C-18 columns. nih.gov Analytical HPLC, on the other hand, uses smaller columns and is geared towards determining the purity and concentration of a sample. nih.gov Researchers have used HPLC to monitor the conversion of reactants into S-glycosylated cysteine products, confirming the reaction's success and product purity. researchgate.net

Detection is commonly achieved using ultraviolet (UV) detectors, especially if the molecule or its derivatives absorb light at a specific wavelength. sielc.comgoogle.com Refractive index (RI) detectors are also an option, particularly for carbohydrate analysis. cerealsgrains.org

Table 1: Example HPLC Conditions for Analysis of Related Thioglycosides

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Column | Phenomenex C-18 Reverse Phase (1000 Å, 50 × 250 mm) | Preparative Separation | nih.gov |

| Mobile Phase | Gradient of 5% Acetonitrile in 0.1% TFA (A) and 80% Acetonitrile in 0.1% TFA (B) | Elution of Compound | nih.gov |

| Flow Rate | 25 mL/min | Preparative Separation | nih.gov |

| Detection | UV at 280 nm | Monitoring Elution | nih.gov |

| Column | Primesep 100 (4.6 x 150 mm) | Analytical Separation | sielc.com |

| Mobile Phase | Acetonitrile and Sulfuric Acid Buffer Gradient | Elution of Cysteine and related compounds | sielc.com |

| Flow Rate | 1.0 mL/min | Analytical Separation | sielc.com |

| Detection | UV at 200 nm | Quantification | sielc.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is exceptionally well-suited for monitoring the progress of chemical syntheses in real-time. uad.ac.idthieme.de It is often the first choice for quickly determining whether starting materials are being consumed and the desired product is being formed. nih.gov

In a typical application for the synthesis of this compound, small aliquots of the reaction mixture are taken at various time intervals and spotted onto a TLC plate, which is usually a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material like silica gel. nih.govresearchgate.net The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase). As the mobile phase moves up the plate by capillary action, it carries the components of the spotted mixture at different rates, leading to their separation.

The progress of the reaction is visualized by observing the disappearance of the spot corresponding to the starting material and the appearance of a new spot corresponding to the product. nih.gov Detection is often achieved by viewing the plate under UV light if the compounds are UV-active, or by staining the plate with a chemical reagent that reacts with the compounds to produce colored spots. nih.govnih.gov For example, the synthesis of thioglycosides has been followed using TLC on silica gel plates with a hexane-ethyl acetate (B1210297) mobile phase and detection by UV light and charring with sulfuric acid. nih.gov

Table 2: Typical TLC Systems for Monitoring Cysteine Glycosylation Reactions

| Stationary Phase | Mobile Phase (v/v/v) | Detection Method | Reference |

|---|---|---|---|

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (1:1) | UV Light & H₂SO₄ Charring | nih.gov |

| HPTLC Kieselgel 60 F254 | Ethyl Acetate/Acetic Acid/Water (2:1:0.5) | Fluorescence (after derivatization) | nih.gov |

| Cellulose | Not specified | Ninhydrin Spray | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

Chemical Derivatization for Enhanced Detection and Analysis

While direct detection of this compound is possible, chemical derivatization is a powerful strategy to enhance analytical sensitivity and selectivity. This process involves chemically modifying the target molecule to attach a tag that has more favorable detection properties, such as strong fluorescence or a specific mass signature.

The cysteine moiety of this compound contains a nucleophilic thiol (-SH) group, which is an excellent target for specific chemical modification. creative-proteomics.com Thiol-specific alkylating reagents react covalently with this group, and among the most effective are those that introduce a fluorescent tag. thermofisher.com

Monobromobimane (mBBr) is a widely used derivatizing agent that reacts specifically and rapidly with thiols under mild conditions to form a stable and highly fluorescent S-bimanyl thioether adduct. nih.govnih.govresearchgate.net This reaction is advantageous because the reagent itself is non-fluorescent and only becomes fluorescent upon reaction with a thiol, minimizing background signal. unibo.it The resulting derivative can be easily detected with high sensitivity using HPLC coupled with a fluorescence detector (HPLC-FLD) or with liquid chromatography-mass spectrometry (LC-MS). nih.govox.ac.uk This approach allows for the quantification of very low concentrations of thiol-containing compounds in complex biological samples. nih.govacs.org The derivatization step effectively "caps" the reactive thiol group, preventing its oxidation and improving the stability of the analyte during analysis. researchgate.net

Table 3: Derivatization with Monobromobimane (mBBr) for Thiol Analysis

| Parameter | Description | Reference |

|---|---|---|

| Reagent | Monobromobimane (mBBr) | nih.govresearchgate.net |

| Target Group | Thiol (-SH) group of the cysteine residue | researchgate.netnih.gov |

| Reaction Product | Stable, fluorescent S-bimanyl thioether | researchgate.net |

| Advantage | High sensitivity and specificity; stabilizes the thiol against oxidation | nih.govresearchgate.net |

| Coupled Analysis | HPLC with Fluorescence Detection (HPLC-FLD), LC-MS/MS | nih.govox.ac.uk |

To understand how this compound is processed and utilized within a living system, researchers employ metabolic tracing using stable isotopes. nih.govmdpi.com This powerful technique involves synthesizing or providing precursors of the compound where one or more atoms are replaced by their heavier, non-radioactive stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or sulfur-34 (B105110) (³⁴S). pnas.orgbeilstein-journals.orgoup.com

When these labeled compounds are introduced into cell cultures or organisms, they enter metabolic pathways just like their unlabeled counterparts. nih.govnih.gov As the compound is metabolized, the isotopic label is incorporated into various downstream products. pnas.org By using highly sensitive analytical instruments, primarily mass spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), scientists can track the path of the labeled atoms through the metabolic network. nih.govpnas.org

For this compound, researchers could use ¹³C-labeled glucose to trace the fate of the sugar moiety or use ¹³C-, ¹⁵N-, or ³⁴S-labeled cysteine to follow the amino acid portion. beilstein-journals.org Analysis of the mass shifts in the resulting metabolites reveals which pathways are active and can quantify the rate of metabolic flux. nih.gov This approach has been used extensively to track the metabolism of glucose and amino acids, identifying the origins of numerous metabolic by-products. mdpi.compnas.org For instance, radiolabeled glycine (B1666218) ([¹⁴C(U)]-glycine) has been used to trace the biosynthesis of glutathione (B108866), a tripeptide containing cysteine, in cultured lenses. nih.gov

Table 4: Isotopes for Tracing the Metabolic Fate of this compound Precursors

| Isotope | Labeled Precursor | Metabolic Moiety Traced | Reference |

|---|---|---|---|

| Carbon-13 (¹³C) | [¹³C₆]-Glucose | Glucose backbone | pnas.org |

| Carbon-13 (¹³C) | [¹³C₃]-Cysteine | Cysteine carbon skeleton | nih.gov |

| Nitrogen-15 (¹⁵N) | [¹⁵N]-Cysteine | Cysteine amino group | oup.com |

| Sulfur-34 (³⁴S) | [³⁴S]-Cysteine | Cysteine sulfur atom | beilstein-journals.org |

Future Directions and Research Perspectives for S Beta D Glucosyl L Cysteine Research

Development of Novel Synthetic Routes for S-Glycosylated Cysteine Compounds

The chemical synthesis of S-glycosylated peptides and compounds is fundamental to studying their structure and function. While the exceptional nucleophilicity of the thiol group in cysteine provides a reactive handle, challenges in selectivity and reaction conditions persist. cnr.it Future research will focus on creating more efficient, stereocontrolled, and scalable synthetic strategies.

A promising approach involves the chemoselective S-alkylation of cysteine residues within peptides using glycosyl halides in the presence of activated molecular sieves as a mild base, which favors the formation of S-β-linked glycopeptides. cnr.it Another innovative strategy employs glycosyl Bunte salts as stable and efficient glycosyl donors for the site-selective modification of cysteine thiols under mild aqueous conditions. chinesechemsoc.org This method is particularly attractive as it proceeds with high chemo- and regioselectivity, generating a stable disulfide linkage and a nontoxic inorganic salt as the only byproduct. chinesechemsoc.org

Further advancements are expected from the refinement of solid-phase peptide synthesis (SPPS) techniques, especially Fmoc-based methodologies, which are more compatible with acid-labile glycosidic linkages than traditional Boc-based methods. nih.gov The integration of Native Chemical Ligation (NCL) will also enable the assembly of larger, complex glycoproteins from smaller, synthetically accessible glycopeptide fragments. nih.gov

Table 1: Comparison of Synthetic Routes for S-Glycosylated Cysteine Compounds

| Synthetic Method | Key Features | Advantages | Challenges |

| S-Alkylation | Reaction of a cysteine thiol with a glycosyl halide using activated molecular sieves. cnr.it | Relatively simple procedure; leads to stable S-β-linked glycopeptides. cnr.it | Requires careful control of reaction conditions to ensure selectivity. |

| Glycosyl Bunte Salts | Uses unprotected glycosyl Bunte salts as donors to form a disulfide linkage with cysteine. chinesechemsoc.org | Mild aqueous conditions; high chemoselectivity; nontoxic byproducts; applicable to native sugars. chinesechemsoc.org | The resulting disulfide bond may have different properties than a direct thioether linkage. |

| Fmoc-Based SPPS | Stepwise assembly of glycopeptides on a solid support using Fmoc-protected amino acids. nih.gov | Efficient for creating defined peptide sequences; compatible with acid-sensitive glycans. nih.gov | Can be complex for large proteins; requires synthesis of glycosylated amino acid building blocks. |

| Ring-Opening Reactions | Involves the ring-opening of a chiral cyclic sulfamidate with a sulfur-containing nucleophile like 1-thio-β-D-glucopyranose. researchgate.net | Allows for the creation of unique S-glycosylated β-amino acid structures. researchgate.net | Can be a multi-step process with potential for side reactions. |

Advanced Understanding of S-Glycosylation in Natural Systems

S-glycosylation, the attachment of a sugar to the thiol group of a cysteine residue, is a naturally occurring post-translational modification (PTM) found in both prokaryotic and eukaryotic cells. doi.orgnih.gov First discovered in the glycopeptide sublancin, this modification is now recognized in other bacteriocins and is believed to be more widespread than currently documented. doi.orgnih.gov A key future direction is to fully map the prevalence and diversity of S-glycosylation in nature.

The biosynthesis of these compounds involves complex biological processes often mediated by specific enzymes. mdpi.com For instance, the glycotransferase SunS has been shown to transfer glucose to multiple cysteine residues in vitro. doi.org More broadly, UDP-glycosyltransferases (UGTs) are known to catalyze O-, C-, S-, and N-glycosylation of various substrates, playing a crucial role in enhancing the solubility, stability, and bioavailability of natural products. mdpi.com Future research will aim to identify and characterize the full spectrum of S-glycosyltransferases, understand their substrate specificity, and elucidate their catalytic mechanisms. mdpi.com Unexpected discoveries, such as the co-occurrence of cysteine S-glycosylation with N-acetylglucosamine (S-GlcNAcylation) during studies of O-GlcNAcylation, suggest that our understanding of this PTM is still incomplete. nih.gov

Elucidation of Regulatory Networks in S-Glycosyl Cysteine Metabolism

Understanding how the metabolism of S-glycosyl cysteine and related compounds is regulated within a cell is a critical frontier. The regulatory networks governing the biosynthesis, degradation, and transport of these molecules are largely unknown. Future research will need to employ systems biology approaches to unravel these complex interactions.

A significant challenge lies in identifying the transcription factors and signaling pathways that respond to levels of S-glycosylated compounds or their precursors. nih.gov Advanced techniques such as transcriptomics and metabolomics can identify genes and metabolites involved in these pathways. researchgate.net For example, studies on the medicinal orchid Dendrobium nobile have successfully used these methods to establish links between carbohydrate and secondary metabolite biosynthesis, identifying key regulatory genes and crucial metabolic bridges. researchgate.net

Furthermore, research into other cysteine modifications provides a valuable blueprint. For example, the anti-inflammatory metabolite itaconate has been shown to covalently modify cysteine residues on key glycolytic enzymes, thereby impairing glycolysis. nih.gov This establishes a direct feedback loop between a metabolite and a central metabolic pathway, illustrating the type of regulatory control that S-glycosyl cysteine might exert. nih.gov The application of novel mass spectrometry-based proteomics technologies will be essential to systematically discover these mechanisms of metabolic regulation over protein function. stanford.edu

Innovation in Analytical Tools for Trace Analysis and In Situ Detection

The low abundance of S-glycosylated compounds in biological samples necessitates the development of highly sensitive and specific analytical tools. Mass spectrometry (MS), particularly tandem MS (MSn), is currently the most prominent methodology for providing reliable structural information at the required sensitivity levels. nih.gov Future innovations will focus on enhancing detection limits and enabling real-time analysis within living systems.

One novel approach involves a tailored chemical method that uses mild alkaline conditions to selectively hydrolyze S-glycosidic bonds, leaving O- and N-glycosidic linkages intact, which facilitates the specific detection of S-glycosylation sites. nih.gov Advances in sample preparation are also critical for trace analysis. For instance, novel materials like cysteine-functionalized metal-organic frameworks (MOFs) have shown exceptional performance in enriching glycopeptides from complex cell lysates, achieving detection limits as low as 1 fmol. researchgate.net

A major goal is the development of tools for in situ detection to study the dynamics of S-glycosylation in its native environment. acs.org This can be achieved through techniques like metabolic glycoengineering, where cells are fed modified sugars that are incorporated into glycans and can be detected via bioorthogonal chemistry. acs.org Furthermore, the development of advanced biosensors, such as those based on aptamers, molecularly imprinted polymers (MIPs), or electrochemistry, holds promise for real-time, specific detection of S-beta-D-glucosyl-L-cysteine and related structures, potentially reaching femtomolar detection limits. mdpi.com

Table 2: Innovations in Analytical Tools for S-Glycosylated Compounds

| Analytical Tool | Principle | Application | Future Potential |

| Mass Spectrometry (MS/MSn) | Measures mass-to-charge ratio of ionized molecules and their fragments. nih.gov | Structural characterization and quantification of glycopeptides. nih.gov | Increased sensitivity, higher throughput, and coupling with advanced separation techniques. |

| Selective Chemical Hydrolysis | Mild alkaline treatment to selectively cleave S-glycosidic bonds. nih.gov | Specific identification of S-glycosylation sites in proteins. nih.gov | Optimization for broader range of S-glycans and integration into automated workflows. |

| Functionalized MOFs | Use of metal-organic frameworks with high surface area and specific binding properties for enrichment. researchgate.net | Trace analysis and enrichment of glycopeptides from complex biological samples. researchgate.net | Design of MOFs specifically tailored to capture S-glycosylated compounds. |

| Metabolic Glycoengineering | Cellular uptake and incorporation of modified sugars for subsequent detection. acs.org | In situ labeling and visualization of glycans in living systems. acs.org | Development of new bioorthogonal reactions and probes for multi-color imaging. |

| Advanced Biosensors (e.g., MIPs) | Synthetic polymers or aptamers designed to bind a specific target molecule, coupled to a transducer. mdpi.com | Real-time, in situ detection of specific glycan structures. mdpi.com | Miniaturization for wearable devices and point-of-care diagnostics. |

Exploration of Undiscovered Biological Functions and Mechanistic Insights

While some functions of S-glycosylation are known, such as its role in the conformational stability and antimicrobial activity of bacteriocins like glycocin F, the full biological significance of this compound remains largely unexplored. doi.org Future research will focus on discovering new biological roles and understanding the underlying molecular mechanisms.

Emerging evidence suggests that S-glycosylation is involved in fundamental cellular processes. For example, human glycoproteins modified with S-GlcNAc have been implicated in the regulation of cell-to-cell interactions and gene expression. nih.gov The reversible nature of some cysteine modifications makes them ideal for controlling protein function in cell signaling pathways. acs.org A multi-omics investigation into the related compound S-Sulfocysteine revealed that it is metabolized to release cysteine, which is then funneled into glutathione (B108866) and taurine (B1682933) synthesis, demonstrating a direct impact on cellular redox homeostasis. researchgate.net

Mechanistic insights can be gained by studying how cysteine modifications regulate enzyme activity. The modification of glycolytic enzymes by itaconate, which inhibits their function and reduces inflammation, provides a powerful model for how S-glycosylation could similarly regulate metabolic pathways. nih.gov Given the central role of cysteine metabolism in processes like antioxidant defense through glutathione synthesis, dysregulation of these pathways is often linked to diseases like cancer. nih.gov Therefore, exploring the function of this compound could provide critical insights into human health and disease.

Q & A

Q. How can researchers mitigate bias when interpreting in vitro bioactivity data for S-β-D-glucosyl-L-cysteine?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.